4-(Methylamino)pentan-2-ol

Catalog No.
S14451660
CAS No.
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylamino)pentan-2-ol

Product Name

4-(Methylamino)pentan-2-ol

IUPAC Name

4-(methylamino)pentan-2-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-5(7-3)4-6(2)8/h5-8H,4H2,1-3H3

InChI Key

GJXMSASDQMEPIH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)NC

4-(Methylamino)pentan-2-ol is an organic compound with the molecular formula C6_6H15_{15}NO. It is classified as an amino alcohol, characterized by a hydroxyl group (-OH) and a methylamino group (-NH(CH3_3) attached to a pentane backbone. This compound is notable for its potential applications in various fields, including pharmaceuticals and polymer chemistry.

Typical of amino alcohols, including:

  • Alkylation: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.
  • Acylation: The amino group can react with acyl chlorides to form amides, which can further be modified to produce more complex structures.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

Several methods have been developed for synthesizing 4-(Methylamino)pentan-2-ol:

  • Reduction of Ketones: Starting from ketones like 4-methylpentan-2-one, reduction using sodium borohydride or lithium aluminum hydride can yield the desired amino alcohol.
  • Amination of Alcohols: Reacting 4-methylpentan-2-ol with methylamine under acidic conditions can produce 4-(Methylamino)pentan-2-ol.
  • Multi-step Synthesis: A more complex synthesis involves forming a ketoenamine from acetylacetone followed by reduction to the amino alcohol using sodium metal in a solvent mixture of isopropanol and tetrahydrofuran .

4-(Methylamino)pentan-2-ol has potential applications in various fields:

  • Polymer Chemistry: It serves as a non-phthalate internal donor in Ziegler-Natta catalysts for propylene polymerization .
  • Pharmaceuticals: Its structure allows for modifications that could lead to novel therapeutic agents.
  • Industrial Chemicals: As an intermediate in organic synthesis, it may be used in producing other valuable compounds.

Several compounds share structural similarities with 4-(Methylamino)pentan-2-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Methylpentan-2-oneKetoneSimple carbonyl structure; lacks amino functionality.
3-Ethyl-1-(methylamino)pentan-2-olAmino AlcoholContains an ethyl group; different chain length.
4-Methyl-1-(methylamino)pentan-2-olAmino AlcoholVariation in position of the methylamino group.
4-Methyl-2-pentanolAlcoholLacks amino functionality; primarily used as a solvent.

The uniqueness of 4-(Methylamino)pentan-2-ol lies in its combination of an amino group and an alcohol on the same carbon chain, providing diverse reactivity and potential applications not found in simpler alcohols or ketones.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

117.115364102 g/mol

Monoisotopic Mass

117.115364102 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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